REACTION_CXSMILES
|
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[CH3:22][C:23]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10]([C:11]([CH:13]=[CH:14][C:15]([O:17][CH2:22][CH3:23])=[O:16])=[O:12])=[CH:18][CH:19]=2)=[CH:20][CH:21]=1
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Name
|
|
Quantity
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6.92 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Name
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3-[4-(4-methylphenoxy)benzoyl]acrylic acid
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |